3-Ethyl-3-(hydroxymethyl)pentan-2-one

Description

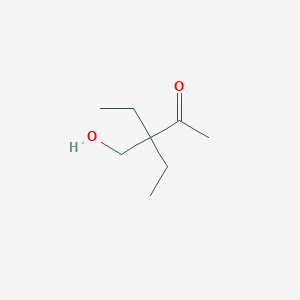

3-Ethyl-3-(hydroxymethyl)pentan-2-one is a branched ketone featuring a hydroxymethyl (-CH2OH) and an ethyl (-C2H5) group at the 3-position of a pentan-2-one backbone. For instance, polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (a cyclic ether derivative) exhibit adhesive properties with polar substrates, achieving bond-line tensile shear strengths of 0.39–1.32 MPa and work of adhesion values of 101–105 mJ/m² . The hydroxymethyl group likely enhances polarity, influencing reactivity and interaction with polar materials.

Properties

CAS No. |

160193-85-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-ethyl-3-(hydroxymethyl)pentan-2-one |

InChI |

InChI=1S/C8H16O2/c1-4-8(5-2,6-9)7(3)10/h9H,4-6H2,1-3H3 |

InChI Key |

OFWALKINJXCRQV-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CO)C(=O)C |

Canonical SMILES |

CCC(CC)(CO)C(=O)C |

Synonyms |

2-Pentanone, 3-ethyl-3-(hydroxymethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Pentan-2-one

- Molecular Formula : C5H10O

- Key Features : A simple linear ketone without branched substituents.

- Applications : Acts as a biomarker in cancer studies. Its relative proportion decreases in murine lung tumors, linked to reduced fatty acid oxidation and ketogenic pathway downregulation . Unlike 3-Ethyl-3-(hydroxymethyl)pentan-2-one, it lacks functional groups for polymer synthesis.

- Metabolism : Involved in fat metabolism but absent from the Mus musculus metabolic pathway in the KEGG database .

3-Methylbutan-2-one

- Molecular Formula : C5H10O

- Key Features : Branched methyl group at the 3-position.

- Applications : Shares biomarker roles with pentan-2-one, showing decreased levels in late-stage tumors . Its simpler structure contrasts with the hydroxymethyl functionality of the target compound, limiting its utility in polymer chemistry.

3-ETHYL-2,4-PENTANEDIONE

- Molecular Formula : C7H10O2

- Key Features: A diketone with ethyl substitution. Exists as a tautomeric mixture (enol and keto forms) .

- Applications: Used in chemical synthesis for its chelating properties. The dual ketone groups increase acidity compared to monoketones like this compound, enabling coordination with metal ions.

3-(3,4-Dimethoxyphenyl)pentan-2-one

- Molecular Formula : C13H18O3

- Key Features : Aromatic dimethoxy substituents at the 3-position.

- Applications : Serves as a pharmaceutical intermediate due to its aromatic moiety, contrasting with the aliphatic hydroxymethyl group in the target compound .

Data Table: Comparative Analysis

Key Research Findings

- Adhesive Performance : Polyoxetanes derived from 3-ethyl-3-(hydroxymethyl)oxetane exhibit strong adhesion to polar substrates but require modifications to reduce brittleness .

- Biomarker Roles : Linear ketones like pentan-2-one and 3-methylbutan-2-one show inverse correlations with tumor progression, highlighting their metabolic significance .

- Structural Influence : The hydroxymethyl group in the target compound enhances polarity compared to alkyl-substituted analogs, favoring interactions in polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.